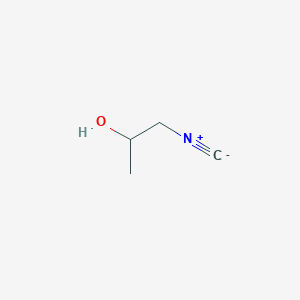![molecular formula C11H12ClNOS2 B14400573 [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate CAS No. 88559-20-0](/img/structure/B14400573.png)
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates. This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a dimethylcarbamodithioate moiety. It is often used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate typically involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylcarbamodithioic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{4-chlorobenzaldehyde} + \text{N,N-dimethylcarbamodithioic acid} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate: is similar to other carbamodithioates such as [2-(4-methylphenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate and [2-(4-bromophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate.
Uniqueness
- The presence of the chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.
Propiedades
Número CAS |
88559-20-0 |
|---|---|
Fórmula molecular |
C11H12ClNOS2 |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H12ClNOS2/c1-13(2)11(15)16-7-10(14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
MERMCWRIKDJYCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


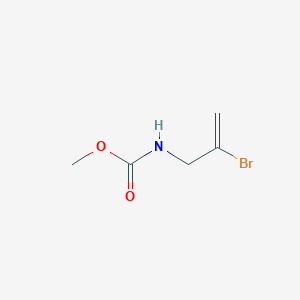

![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
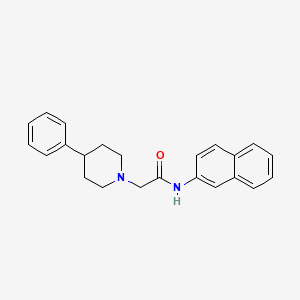
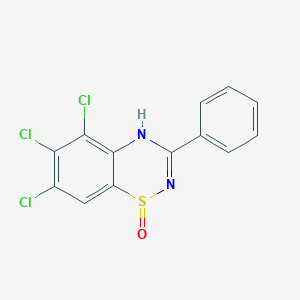
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
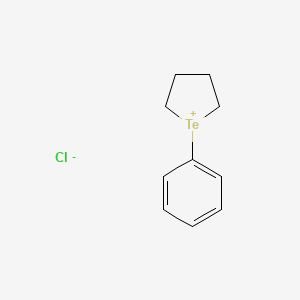
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
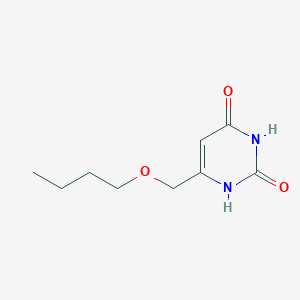
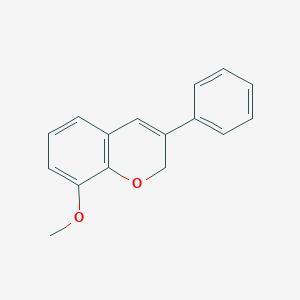
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
